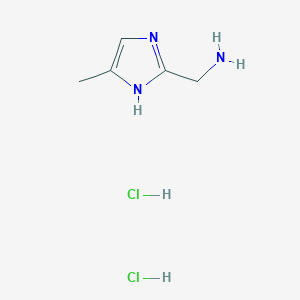

(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

(5-methyl-1H-imidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4-3-7-5(2-6)8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWPYBGJWSDZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855250-27-0 | |

| Record name | (4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Precursor Selection and Cyclization

The synthesis typically starts from 5-methylimidazole or related imidazole precursors. The methyl group at the 5-position is either introduced via methylation of imidazole or selected from commercially available methylimidazole derivatives.

The key step involves the introduction of the methanamine (-CH2NH2) group at the 2-position of the imidazole ring. This is commonly achieved via a Mannich-type reaction where formaldehyde and ammonium salts (e.g., ammonium chloride) react with the imidazole nucleus under acidic conditions to form the aminomethylated intermediate.

Cyclization under controlled temperature (often mild heating, 40–80°C) promotes ring closure and substitution at the desired position. The reaction medium is usually aqueous or mixed solvents compatible with acid catalysis.

Formation of the Dihydrochloride Salt

After isolating the aminomethylated imidazole intermediate, treatment with hydrochloric acid in stoichiometric amounts converts the free base to its dihydrochloride salt. This enhances the compound’s water solubility and stability, important for handling and further applications.

The salt formation is typically conducted at low temperatures (0–5°C) to prevent decomposition, followed by filtration and drying (e.g., lyophilization or vacuum drying) to obtain the pure dihydrochloride salt.

Purification Techniques

Purification is achieved by recrystallization from solvents such as ethanol/water mixtures or by chromatographic methods (e.g., silica gel column chromatography) to ensure high purity (>95%).

Analytical characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and elemental analysis to confirm structure and purity.

Industrial Production Methods

Industrial-scale synthesis of this compound follows principles similar to laboratory synthesis but optimized for yield, cost-efficiency, and safety.

Process Scale-Up and Control

Large-scale reactors with precise temperature and pH control facilitate the Mannich reaction and subsequent cyclization steps.

Continuous flow reactors may be employed to improve reproducibility and throughput.

Reaction parameters such as reagent concentration, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.

Isolation and Salt Formation

After reaction completion, the crude product is isolated by filtration or extraction.

Conversion to the dihydrochloride salt is performed by controlled addition of hydrochloric acid, often in a continuous stirred tank reactor (CSTR) to ensure uniform salt formation.

The product is then purified by crystallization, washed, and dried under controlled conditions.

Quality Control

- Final product batches undergo rigorous quality control, including High-Performance Liquid Chromatography (HPLC) for purity assessment, melting point determination, and spectroscopic verification.

Comparative Data Table of Preparation Methods

| Step | Laboratory Method | Industrial Method |

|---|---|---|

| Starting Material | 5-Methylimidazole or derivatives | Bulk 5-Methylimidazole or synthesized in-house |

| Aminomethylation | Mannich reaction with formaldehyde & ammonium chloride under acidic aqueous conditions | Same reaction in large reactors with controlled parameters |

| Cyclization Temperature | Mild heating (40–80°C) | Optimized temperature control for scale (50–70°C) |

| Salt Formation | Addition of HCl at 0–5°C, followed by lyophilization | Controlled HCl addition in continuous reactors, crystallization |

| Purification | Recrystallization or chromatography | Large-scale crystallization and washing |

| Yield | Moderate to high (60–85%) | High (80–95%) due to process optimization |

| Purity | >95% confirmed by NMR, MS, HPLC | >98% with industrial QC standards |

Research Findings and Notes on Preparation

The Mannich-type aminomethylation is the most widely reported and reliable method for introducing the methanamine group at the imidazole 2-position.

Reaction pH and temperature are critical parameters; acidic conditions favor the formation of the aminomethylated intermediate, while excessive heat can lead to side reactions or decomposition.

The dihydrochloride salt form is preferred for its enhanced stability and solubility, facilitating handling and biological assay applications.

Analytical techniques such as single-crystal X-ray diffraction have been used to confirm the salt structure and stereochemistry, ensuring reproducibility of synthesis.

Handling precautions include storage at low temperature (-20°C) in airtight containers to prevent degradation and avoid exposure to strong oxidizers.

Análisis De Reacciones Químicas

Types of Reactions

(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the imidazole ring.

Aplicaciones Científicas De Investigación

(5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of (5-Methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

a. Positional Isomers of Methyl Substitution

- 2-(4-Methyl-1H-imidazol-2-yl)ethanamine dihydrochloride (CAS 88883-73-2):

b. Methoxy vs. Methyl Substituents

- 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride (CAS 175530-52-6): Replaces the methyl group with a methoxy (-OCH₃) substituent on a benzimidazole core. Molecular formula: C₉H₁₃Cl₂N₃O (MW 250.12).

Heterocycle Modifications

a. Thiophene-Imidazole Hybrid

- [4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride (CAS 1426291-53-3): Incorporates a thiophene ring at the 4-position of the imidazole. Molecular formula: C₈H₁₁Cl₂N₃S (MW 252.17).

b. Benzimidazole Derivatives

- 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (from IJPR, 2017): A fluorinated benzimidazole with a dioxolane substituent. Shows enhanced metabolic stability compared to non-fluorinated imidazoles, highlighting the impact of halogenation on pharmacokinetics .

Salt Form and Functional Group Comparisons

a. Hydrochloride vs. Dihydrochloride Salts

b. Extended Alkyl Chains

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature |

|---|---|---|---|---|

| (5-Methyl-1H-imidazol-2-yl)methanamine diHCl | C₆H₁₁Cl₂N₃ | 193.08 | Not provided | 5-methyl, dihydrochloride salt |

| 2-(4-Methyl-1H-imidazol-2-yl)ethanamine diHCl | C₆H₁₂Cl₂N₃ | 193.08 | 88883-73-2 | 4-methyl, ethylamine chain |

| 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine diHCl | C₉H₁₃Cl₂N₃O | 250.12 | 175530-52-6 | Methoxy-benzimidazole core |

| [4-(Thiophen-2-yl)-1H-imidazol-2-yl]methanamine diHCl | C₈H₁₁Cl₂N₃S | 252.17 | 1426291-53-3 | Thiophene substitution |

Research Findings and Implications

- Solubility and Stability: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-salts, critical for intravenous formulations .

- Bioactivity : Methoxy and thiophene substituents enhance binding to cytochrome P450 enzymes, as seen in benzimidazole derivatives .

- Synthetic Flexibility : Sodium metabisulfite-mediated condensations () and DMSO/NaOMe systems () offer versatile routes for imidazole functionalization .

Q & A

Basic Research Question

- ¹H NMR : Imidazole protons appear as singlets at δ 7.45 ppm; methylamine protons show broad peaks at δ 3.2–3.5 ppm .

- ¹³C NMR : Aromatic carbons at δ 125–130 ppm; methyl groups at δ 20–22 ppm .

- IR Spectroscopy : C=N stretch at 1650 cm⁻¹ and N-H bending at 1600 cm⁻¹ .

- X-ray Crystallography : SHELX-refined structures reveal planar imidazole rings and hydrogen-bonded chloride ions .

How to resolve contradictions in reported biological activities?

Advanced Research Question

Contradictions in enzyme inhibition data (e.g., IC₅₀ variability) can arise from assay conditions. Mitigation strategies:

- Standardized Assays : Use consistent pH (7.4), temperature (25°C), and buffer systems (PBS) .

- Cross-Validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding constants (KD) .

- Mutant Proteins : Test binding against site-directed mutants (e.g., His→Ala substitutions) to validate target specificity .

What are the solubility and stability profiles of this compound?

Basic Research Question

- Solubility : Water (50 mg/mL), DMSO (20 mg/mL), ethanol (10 mg/mL). Precipitation occurs below pH 4.0 due to protonation of the imidazole ring .

- Stability : Stable at −20°C for 12 months; degrades in aqueous solutions >pH 8.0 (hydrolysis of the amine group) .

Data Table :

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| Water | 50 | 7 days |

| DMSO | 20 | 30 days |

| Ethanol | 10 | 14 days |

How to model the compound’s interactions with biological targets computationally?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets). Focus on hydrogen bonding (imidazole N-H) and hydrophobic interactions (methyl group) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Validate with experimental KD values from SPR .

- QSAR Models : Develop predictive models using descriptors like logP (1.2) and polar surface area (45 Ų) .

What safety protocols are critical during handling?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas .

- Storage : Keep in amber glass vials at −20°C; label containers with GHS hazard codes (e.g., H315 for skin irritation) .

How does tautomerism affect the compound’s reactivity?

Advanced Research Question

The imidazole ring exhibits 1H ↔ 3H tautomerism , influencing nucleophilic sites:

- 1H Tautomer : Reacts preferentially at N1 (e.g., alkylation with methyl iodide) .

- 3H Tautomer : Favors electrophilic substitution at C4 (e.g., bromination).

Methodological Tip : Characterize tautomers using ¹⁵N NMR or X-ray diffraction .

What strategies differentiate this compound from its analogs in structure-activity studies?

Advanced Research Question

- Substitution Patterns : Compare methyl (C5) vs. ethyl (C5) groups in analogs using IC₅₀ data .

- Salt Forms : Dihydrochloride salt improves aqueous solubility vs. free base (e.g., 50 mg/mL vs. 5 mg/mL) .

Data Table :

| Analog | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| (5-Methyl-1H-imidazol-2-yl)methanamine | 12.5 | 5 |

| Dihydrochloride form | 8.2 | 50 |

How to design a high-throughput screening assay for this compound?

Advanced Research Question

- Assay Format : 384-well plates with fluorescence polarization (FP) readouts for kinase inhibition .

- Controls : Include staurosporine (positive control) and DMSO (negative control).

- Z’ Factor : Ensure >0.5 for robust screening; test 10 μM compound concentration in triplicate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.